![molecular formula C14H13ClN2O4S B15149771 N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B15149771.png)
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C14H13ClN2O4S. It belongs to the class of benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring
Vorbereitungsmethoden
The synthesis of N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the reaction of 5-chloro-2-hydroxybenzenesulfonamide with 4-acetamidobenzenesulfonyl chloride under specific conditions . The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Wissenschaftliche Forschungsanwendungen
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may inhibit phosphatidylinositol 3-kinase, affecting cell growth and survival pathways .
Vergleich Mit ähnlichen Verbindungen
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide can be compared with other benzenesulfonamides, such as:
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound has a similar sulfonamide group but differs in its thiazole ring structure.
2-Chloro-N-(4-hydroxyphenyl)acetamide: This compound has a similar acetamide group but lacks the sulfonamide functionality.
5-Chloro-2-hydroxyacetophenone: This compound is structurally related but contains a ketone group instead of an acetamide group.
Eigenschaften
Molekularformel |
C14H13ClN2O4S |
|---|---|
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
N-[4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-9(18)16-11-3-5-12(6-4-11)22(20,21)17-13-8-10(15)2-7-14(13)19/h2-8,17,19H,1H3,(H,16,18) |
InChI-Schlüssel |
WXRPMAYIUSHIPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


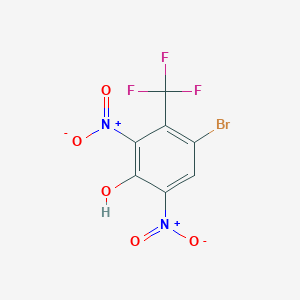
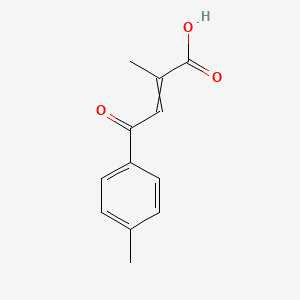
![7-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B15149702.png)
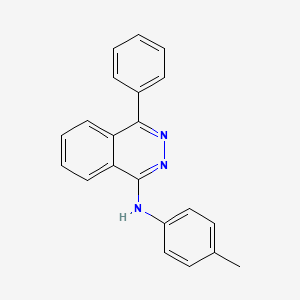
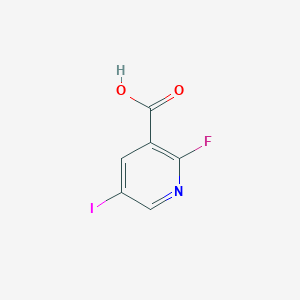
![3,5-Bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B15149714.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)propanamide](/img/structure/B15149724.png)
![6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid](/img/structure/B15149725.png)
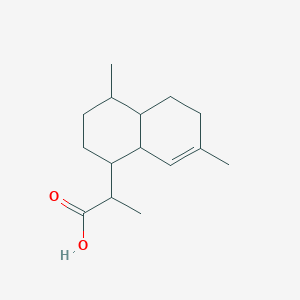
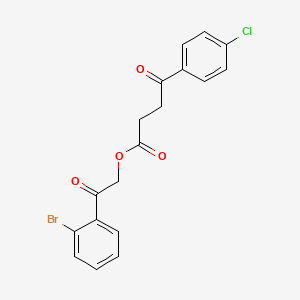

![N~4~-(3-chloro-4-methoxyphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15149758.png)
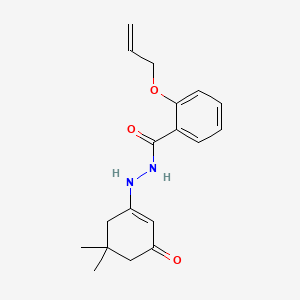
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15149779.png)
